Diastereoselective hydrophosphonylation of imines using (R,R)-TADDOL phosphite. Asymmetric synthesis of α-aminophosphonic acid derivatives†

Organic & Biomolecular Chemistry Pub Date: 2010-07-29 DOI: 10.1039/C003004J

Abstract

Efficient synthesis of α-aminophosphonic acid derivatives is achieved, the key step being a diastereoselective hydrophosphonylation of N-diphenylphosphinyl imines using a readily available chiral cyclic (R,R)-TADDOL-phosphite derived from inexpensive natural tartaric acid.

Graphical abstract: Diastereoselective hydrophosphonylation of imines using (R,R)-TADDOL phosphite. Asymmetric synthesis of α-aminophosphonic acid derivatives
Recommended Literature